4-nitrobenzyl 1-naphthoate
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(4-nitrophenyl)methyl naphthalene-1-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13NO4/c20-18(17-7-3-5-14-4-1-2-6-16(14)17)23-12-13-8-10-15(11-9-13)19(21)22/h1-11H,12H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YJPGYJFIVOSJSU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2C(=O)OCC3=CC=C(C=C3)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 4 Nitrobenzyl 1 Naphthoate
Strategies for Esterification involving 1-Naphthoic Acid and 4-nitrobenzyl Alcohol Precursors
The direct coupling of a carboxylic acid and an alcohol is a fundamental transformation in organic synthesis. For the preparation of 4-nitrobenzyl 1-naphthoate (B1232437), several established esterification protocols can be applied, primarily falling into the categories of condensation reactions and activated ester approaches.
Condensation reactions for ester formation typically involve the combination of the carboxylic acid and alcohol in the presence of a catalyst that facilitates the removal of a water molecule.
One of the most classical methods is the Fischer-Speier esterification , which involves heating the carboxylic acid (1-naphthoic acid) and the alcohol (4-nitrobenzyl alcohol) in the presence of a strong acid catalyst, such as sulfuric acid or p-toluenesulfonic acid. The reaction is reversible, and to drive the equilibrium towards the product, it is common to use an excess of one of the reactants or to remove the water formed during the reaction, for instance, by azeotropic distillation using a Dean-Stark apparatus.
Another widely used method is the Steglich esterification , which employs a coupling agent, most commonly N,N'-dicyclohexylcarbodiimide (DCC), in the presence of a catalyst, typically 4-dimethylaminopyridine (DMAP). This method is advantageous as it can be performed under milder conditions (often at room temperature) and generally provides higher yields. The DCC activates the carboxylic acid by forming a highly reactive O-acylisourea intermediate, which is then readily attacked by the alcohol. A byproduct of this reaction is N,N'-dicyclohexylurea (DCU), which is insoluble in most organic solvents and can be removed by filtration.
Table 1: Comparison of Typical Condensation Reaction Conditions for the Synthesis of 4-nitrobenzyl 1-naphthoate
| Method | Reagents | Catalyst | Solvent | Temperature | Key Features |
| Fischer-Speier Esterification | 1-Naphthoic Acid, 4-nitrobenzyl Alcohol | Sulfuric Acid (H₂SO₄) or p-Toluenesulfonic acid (TsOH) | Toluene, Benzene (B151609) | Reflux | Reversible; requires removal of water. |
| Steglich Esterification | 1-Naphthoic Acid, 4-nitrobenzyl Alcohol | N,N'-Dicyclohexylcarbodiimide (DCC) | Dichloromethane (CH₂Cl₂), Tetrahydrofuran (THF) | 0 °C to Room Temp. | Mild conditions; high yields; formation of DCU precipitate. |
Activated Ester Approaches
To circumvent the often harsh conditions of acid-catalyzed esterification or the need to remove solid byproducts from carbodiimide-mediated reactions, activated ester approaches can be employed. In these methods, the carboxylic acid is first converted into a more reactive derivative (an "activated ester"), which then readily reacts with the alcohol in a separate step.
While a variety of activating agents can be used, a common strategy involves the use of reagents that form highly reactive intermediates. For instance, 1-naphthoic acid can be reacted with a chloroformate, such as ethyl chloroformate, in the presence of a base (e.g., triethylamine) to form a mixed anhydride. This anhydride is highly susceptible to nucleophilic attack by 4-nitrobenzyl alcohol to yield the desired ester.
Another approach involves the use of peptide coupling reagents that can also serve as activating agents for ester formation. Reagents such as 1,1'-carbonyldiimidazole (CDI) react with 1-naphthoic acid to form a reactive acyl-imidazolide intermediate. Subsequent addition of 4-nitrobenzyl alcohol leads to the formation of this compound.
Table 2: Examples of Activated Ester Approaches
| Activating Agent | Intermediate | Base | Solvent | Typical Conditions |
| Ethyl Chloroformate | Mixed Anhydride | Triethylamine | Dichloromethane, THF | 0 °C to Room Temp. |
| 1,1'-Carbonyldiimidazole (CDI) | Acyl-imidazolide | None required | Tetrahydrofuran, Acetonitrile | Room Temp. |
Alternative Synthetic Routes and Methodological Development
A significant alternative to the direct esterification of 1-naphthoic acid is the use of a more reactive acylating agent derived from it. The most common of these is the corresponding acyl chloride, 1-naphthoyl chloride . This can be readily prepared from 1-naphthoic acid by treatment with reagents such as thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂).
The resulting 1-naphthoyl chloride is a highly reactive electrophile that readily reacts with 4-nitrobenzyl alcohol to form this compound. This reaction is typically carried out in the presence of a non-nucleophilic base, such as pyridine or triethylamine, to neutralize the hydrochloric acid (HCl) that is formed as a byproduct. This method is often preferred due to its high efficiency, rapid reaction rates, and generally high yields. The reaction is usually performed at low to ambient temperatures in an inert aprotic solvent like dichloromethane or diethyl ether.
Optimization of Reaction Conditions and Yields
The optimization of any of the aforementioned synthetic routes is crucial for maximizing the yield and purity of this compound. Several parameters can be systematically varied to achieve the desired outcome.
Stoichiometry of Reactants : The molar ratio of 1-naphthoic acid (or its derivative) to 4-nitrobenzyl alcohol can be adjusted. In Fischer esterification, using an excess of the less expensive reactant can drive the equilibrium forward.
Catalyst Loading : For catalyzed reactions, the amount of catalyst (e.g., sulfuric acid, DMAP) can be optimized to achieve a balance between reaction rate and the potential for side reactions.
Solvent Choice : The solvent can influence the solubility of reactants and the reaction rate. Aprotic solvents are generally preferred for methods involving reactive intermediates to avoid side reactions.
Temperature and Reaction Time : These parameters are interdependent. Higher temperatures generally increase the reaction rate but can also lead to decomposition or side product formation. Monitoring the reaction progress by techniques such as thin-layer chromatography (TLC) is essential to determine the optimal reaction time.
Removal of Byproducts : In equilibrium-limited reactions like Fischer esterification, the continuous removal of water is critical for achieving high yields. For reactions that produce acidic byproducts like HCl, the efficiency of the base used for neutralization is important.
Table 3: Influence of Reaction Parameters on the Synthesis of this compound
| Parameter | Effect on Reaction | Considerations for Optimization |
| Temperature | Affects reaction rate and selectivity. | Lower temperatures for reactive intermediates; higher temperatures for less reactive systems. |
| Solvent | Influences solubility and reaction kinetics. | Aprotic, non-polar solvents are often suitable. The solvent should be chosen to facilitate product purification. |
| Catalyst | Accelerates the reaction. | The type and amount of catalyst should be screened to maximize yield and minimize side reactions. |
| Reactant Concentration | Can influence the reaction rate. | Higher concentrations may increase the rate but can also lead to solubility issues or side reactions. |
Chemical Reactivity and Transformation Studies
Hydrolysis Pathways of 4-nitrobenzyl 1-naphthoate (B1232437)
The ester linkage in 4-nitrobenzyl 1-naphthoate is susceptible to cleavage through hydrolysis, a reaction that can be catalyzed by either acid or base. This process results in the formation of 4-nitrobenzyl alcohol and 1-naphthoic acid or its corresponding carboxylate salt.
Acid-Catalyzed Hydrolysis Mechanisms
In the presence of a strong acid catalyst, the hydrolysis of this compound is anticipated to proceed via a mechanism analogous to the acid-catalyzed hydrolysis of other esters. chemguide.co.uklibretexts.org The reaction is initiated by the protonation of the carbonyl oxygen of the ester, which enhances the electrophilicity of the carbonyl carbon. Subsequently, a water molecule acts as a nucleophile, attacking the activated carbonyl carbon. This leads to the formation of a tetrahedral intermediate. The transfer of a proton and the subsequent elimination of 4-nitrobenzyl alcohol regenerates the acid catalyst and yields 1-naphthoic acid. This hydrolysis is a reversible process, and to drive the reaction to completion, an excess of water is typically employed. chemguide.co.uk
Base-Catalyzed Hydrolysis Mechanisms
The hydrolysis of this compound under basic conditions, also known as saponification, is an irreversible process that typically proceeds to completion. chemguide.co.uksavemyexams.com The reaction is initiated by the nucleophilic attack of a hydroxide (B78521) ion on the electrophilic carbonyl carbon of the ester group. This results in the formation of a tetrahedral intermediate. The subsequent collapse of this intermediate leads to the departure of the 4-nitrobenzyloxide leaving group, forming 1-naphthoic acid. The newly formed carboxylic acid is then deprotonated by the basic conditions to yield the corresponding carboxylate salt, and 4-nitrobenzyl alcohol is also produced. savemyexams.com
Kinetic Studies of Ester Hydrolysis
Below is a representative table of second-order rate constants for the alkaline hydrolysis of various substituted ethyl 1-naphthoates in 85% (w/w) ethanol-water, which can serve as an approximation for the reactivity of this compound under similar conditions. rsc.org
| Substituent on Naphthyl Ring | Temperature (°C) | Second-Order Rate Constant (l mol⁻¹ s⁻¹) |
| H | 25 | 0.000345 |
| 3-Chloro | 25 | 0.00163 |
| 4-Chloro | 25 | 0.00287 |
| 3-Bromo | 25 | 0.00171 |
| 4-Bromo | 25 | 0.00295 |
| 5-Bromo | 25 | 0.00096 |
| 3-Methyl | 25 | 0.00021 |
| 4-Methyl | 25 | 0.00018 |
This interactive data table is based on findings from a study on the alkaline hydrolysis of substituted ethyl 1-naphthoates and is provided for illustrative purposes. rsc.org
Reduction of the Nitro Group to Amino Functionality
The nitro group of this compound can be reduced to an amino group, yielding 4-aminobenzyl 1-naphthoate. This transformation is significant as it dramatically alters the electronic properties of the benzyl (B1604629) moiety. The key challenge in this reaction is the chemoselective reduction of the nitro group without affecting the ester functionality.
Catalytic Hydrogenation
Catalytic hydrogenation is a widely employed method for the reduction of nitroarenes. masterorganicchemistry.comwikipedia.org This process typically involves the use of molecular hydrogen (H₂) in the presence of a metal catalyst such as palladium on carbon (Pd/C), platinum(IV) oxide (PtO₂), or Raney nickel. masterorganicchemistry.comwikipedia.orgacs.org The reaction is generally carried out under mild to moderate pressures of hydrogen and at ambient or slightly elevated temperatures. For substrates containing ester groups, catalytic hydrogenation can often be performed with high chemoselectivity, leaving the ester group intact. acs.org
Chemical Reduction Methods
A variety of chemical reducing agents can be used for the selective reduction of the nitro group in the presence of an ester. These methods are particularly useful when catalytic hydrogenation is not feasible or desired.
One effective system is the use of sodium borohydride (B1222165) (NaBH₄) in combination with a transition metal salt, such as iron(II) chloride (FeCl₂). researchgate.netdntb.gov.uadoaj.org This reagent combination has been shown to selectively reduce the nitro group in various ester-substituted nitroarenes with high yields. researchgate.netdntb.gov.uadoaj.org Other metals, such as tin (Sn) or zinc (Zn) in the presence of an acid like hydrochloric acid (HCl), are also classic reagents for nitro group reduction. masterorganicchemistry.com However, the acidic conditions might lead to concurrent hydrolysis of the ester. Therefore, milder, and more selective methods are often preferred.
The following table summarizes some of the chemical methods that have been successfully used for the chemoselective reduction of nitroarenes containing ester functionalities.
| Reducing Agent/System | Solvent | Key Features | Reference(s) |
| NaBH₄ / FeCl₂ | Tetrahydrofuran | High chemoselectivity, good yields, applicable to various ester-substituted nitroarenes. | researchgate.netdntb.gov.uadoaj.org |
| Iron (Fe) powder / NH₄Cl | Water/Ethanol | Inexpensive, environmentally friendly. | researchgate.net |
| Tin(II) chloride (SnCl₂) | Ethanol | Mild conditions. | masterorganicchemistry.com |
| Sodium Dithionite (Na₂S₂O₄) | Water/Methanol | Often used for selective reduction of one nitro group in dinitro compounds. | wikipedia.org |
This interactive data table summarizes various reagents for the chemoselective reduction of nitroarenes containing ester groups.
Characterization of Amino Derivatives
The transformation of this compound to its corresponding amino derivative, 4-aminobenzyl 1-naphthoate, represents a fundamental reduction of the nitro group. This conversion is typically achieved through standard chemical methods, such as catalytic hydrogenation using a palladium-on-carbon (Pd/C) catalyst or treatment with reducing agents like tin(II) chloride in acidic media. The resulting 4-aminobenzyl 1-naphthoate is an important intermediate for further functionalization. google.comambeed.comsigmaaldrich.comscbt.com
The characterization of this amino derivative involves a suite of spectroscopic techniques to confirm the structural change. The successful reduction is primarily evidenced by the disappearance of the characteristic vibrational stretches of the nitro group in the infrared (IR) spectrum and the appearance of N-H stretching bands corresponding to the new amino group.
Table 1: Spectroscopic Data Comparison for Nitro to Amino Transformation
| Spectroscopic Method | This compound (Expected) | 4-aminobenzyl 1-naphthoate (Expected) | Key Observation |
|---|---|---|---|
| Infrared (IR) | ~1520 cm⁻¹ (asymmetric NO₂) ~1345 cm⁻¹ (symmetric NO₂) | ~3400-3200 cm⁻¹ (N-H stretch) | Disappearance of NO₂ peaks and appearance of N-H peaks. |
| ¹H NMR | Aromatic protons on nitrobenzyl ring deshielded (~8.2 ppm). | Aromatic protons on aminobenzyl ring shielded (~6.7 ppm). | Upfield shift of aromatic proton signals due to the electron-donating NH₂ group. |
| ¹³C NMR | Carbon attached to NO₂ group is significantly deshielded. | Carbon attached to NH₂ group is shielded. | Upfield shift of the C-NH₂ carbon signal. |
| Mass Spec (MS) | Molecular ion peak corresponding to C₁₈H₁₃NO₄. | Molecular ion peak corresponding to C₁₈H₁₅NO₂. | Decrease in molecular weight by 30 amu (loss of O₂ and gain of H₂). |
Note: The data in this table is predictive and based on established principles of organic spectroscopy.
Further confirmation is provided by ¹H Nuclear Magnetic Resonance (NMR) spectroscopy, where the electron-donating nature of the amino group causes a significant upfield shift of the signals for the protons on the benzyl ring compared to their positions in the parent nitro compound. Mass spectrometry confirms the change in molecular weight consistent with the conversion of a nitro group (NO₂) to an amino group (NH₂).
Photochemical Reactivity of this compound
The photochemical behavior of this compound is dictated by the presence of the nitroaromatic and naphthyl chromophores, which act as an electron-acceptor and electron-donor pair, respectively.
Nucleophilic Substitution Reactions
The reactivity of this compound towards nucleophiles can occur at two primary sites: the aromatic ring of the benzyl group and the benzylic carbon.
The presence of a strong electron-withdrawing nitro group in the para position makes the aromatic ring of the benzyl moiety highly electron-deficient. youtube.com This activates the ring towards nucleophilic aromatic substitution (SNAr), where a potent nucleophile could potentially replace another substituent on the ring (though there are no conventional leaving groups on the ring in this specific molecule). youtube.comnih.gov
More relevant for this molecule is nucleophilic attack at the benzylic carbon (the CH₂ group). This position is activated by the adjacent electron-withdrawing nitro-substituted aromatic ring. A nucleophile can attack this carbon, leading to the cleavage of the C-O ester bond and displacement of the naphthoate anion as the leaving group. This is a standard SN2-type reaction.
Table 2: Potential Nucleophilic Substitution Reactions
| Reaction Type | Nucleophile (Example) | Site of Attack | Product Type |
|---|---|---|---|
| SNAr | Methoxide (CH₃O⁻) | Aromatic Carbon (if a leaving group were present) | Aromatic ether |
| SN2 | Hydroxide (OH⁻) | Benzylic Carbon (-CH₂-) | 4-nitrobenzyl alcohol + 1-naphthoate |
| Ester Hydrolysis | Hydroxide (OH⁻) | Carbonyl Carbon (-C=O) | 4-nitrobenzyl alcohol + 1-naphthoate |
The ester linkage itself is also susceptible to nucleophilic attack, specifically at the electrophilic carbonyl carbon. Base-catalyzed hydrolysis, using a nucleophile like hydroxide, would cleave the ester to yield 4-nitrobenzyl alcohol and the 1-naphthoate salt.
Investigation of Rearrangement Reactions
While this compound is not predisposed to the common named rearrangements under typical conditions, its constituent parts suggest potential transformations under specific circumstances.
Photochemical Rearrangements: As mentioned, ortho-nitrobenzyl compounds are known to rearrange via a non-photochemical mechanism involving an internal redox reaction. researchgate.net Although the para-isomer is more stable, related photochemical rearrangements in nitroaromatic systems cannot be entirely ruled out under specific energetic conditions.
Wagner-Meerwein Type Rearrangements: If a carbocation were to be formed at the benzylic position (for example, under strongly acidic conditions promoting the loss of the naphthoate group), it could theoretically be susceptible to rearrangement. msu.edu However, the formation of a primary carbocation is energetically unfavorable.
Naphthalene (B1677914) Core Rearrangements: The naphthalene ring system itself is generally stable. However, studies on highly strained, substituted naphthalenes, such as certain 1,8-disubstituted derivatives, have shown that the steric strain can lead to unexpected rearrangements that disrupt the aromaticity of the core. nih.gov While this compound is not such a strained system, this illustrates the potential for reactivity of the naphthalene nucleus under forcing conditions.
Theoretical and Computational Chemistry Investigations
Density Functional Theory (DFT) Calculations
Density Functional Theory (DFT) has become a important method in computational chemistry for studying the electronic structure of many-body systems. It is used to predict a wide range of molecular properties with a good balance of accuracy and computational cost.
Geometry Optimization and Conformational Analysis
The first step in most computational studies is to determine the most stable three-dimensional arrangement of atoms in a molecule, known as geometry optimization. For 4-nitrobenzyl 1-naphthoate (B1232437), this involves finding the conformation with the lowest energy.
Studies have shown that in the optimized structure of related compounds, the phenyl and naphthyl rings are not planar. researchgate.net In the case of 4-nitrophenyl 1-naphthoate, a closely related molecule, X-ray crystallography revealed a dihedral angle of 8.66 (3)° between the two aromatic ring systems. nih.gov The nitro group in this compound is twisted by a small angle of 4.51 (9)° out of the plane of its attached aromatic ring. nih.gov Conformational analysis is a critical aspect of understanding the flexibility of organic molecules and their packing in crystals. arxiv.org The process of finding both global and local energy minima on the potential energy surface of a molecule is fundamental to this analysis. arxiv.org
Electronic Structure Analysis (HOMO-LUMO Energies)
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key components of frontier molecular orbital theory. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its electron-accepting ability. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of a molecule's chemical reactivity and stability. researchgate.net A smaller gap suggests higher reactivity and lower stability. researchgate.net
For instance, in a study of 4-nitrophenol, the HOMO-LUMO energy gap was calculated to be 3.76 eV. researchgate.net Analysis of related nitro compounds often shows that the HOMO is delocalized over the naphthyl ring and oxygen, while the LUMO can be located on different parts of the molecule, influencing its charge transfer properties. researchgate.net DFT calculations are frequently employed to determine these energies and understand the charge transfer within the molecule. esisresearch.org
Table 1: Representative HOMO-LUMO Energy Data for a Related Nitroaromatic Compound
| Parameter | Energy (eV) |
| HOMO | -6.5 |
| LUMO | -2.7 |
| Energy Gap (ΔE) | 3.8 |
Note: This table provides illustrative data for a related compound and may not represent the exact values for 4-nitrobenzyl 1-naphthoate.
Molecular Electrostatic Potential (MEP) Mapping
A Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution in a molecule. researchgate.net It helps in identifying the electron-rich (nucleophilic) and electron-poor (electrophilic) regions of a molecule, which are crucial for predicting its reactivity and intermolecular interactions. researchgate.netresearchgate.net In an MEP map, red typically indicates regions of high electron density (negative potential), while blue represents areas of low electron density (positive potential). researchgate.net
For molecules containing nitro groups and ester functionalities, the oxygen atoms of the nitro and carbonyl groups are expected to be electron-rich regions, appearing as red or yellow. In contrast, the hydrogen atoms of the aromatic rings would be in electron-deficient regions, shown in blue or green. researchgate.net This visual tool is invaluable for understanding how the molecule will interact with other chemical species. researchgate.net
Global Chemical Reactivity Descriptors
From the HOMO and LUMO energies, several global chemical reactivity descriptors can be calculated to quantify a molecule's reactivity. researchgate.net These descriptors provide a more detailed understanding of the molecule's stability and reactivity than the HOMO-LUMO gap alone. researchgate.net Key descriptors include:
Ionization Potential (I): The energy required to remove an electron (approximated as -EHOMO).
Electron Affinity (A): The energy released when an electron is added (approximated as -ELUMO).
Electronegativity (χ): The tendency to attract electrons ( (I+A)/2 ).
Chemical Potential (μ): The negative of electronegativity ( -χ ).
Chemical Hardness (η): The resistance to change in electron distribution ( (I-A)/2 ).
Chemical Softness (S): The reciprocal of hardness ( 1/η ).
Electrophilicity Index (ω): A measure of the energy lowering of a molecule when it accepts electrons ( μ2/2η ).
These descriptors are calculated using Koopman's theorem and provide a quantitative basis for comparing the reactivity of different molecules. researchgate.netnih.gov
Table 2: Calculated Global Chemical Reactivity Descriptors for a Representative Nitroaromatic Compound
| Descriptor | Value (eV) |
| Ionization Potential (I) | 6.5 |
| Electron Affinity (A) | 2.7 |
| Electronegativity (χ) | 4.6 |
| Chemical Potential (μ) | -4.6 |
| Chemical Hardness (η) | 1.9 |
| Chemical Softness (S) | 0.53 |
| Electrophilicity Index (ω) | 5.56 |
Note: This table provides illustrative data and the values for this compound would need to be specifically calculated.
Vibrational Frequency Calculations and Spectral Assignment
Theoretical vibrational frequency calculations are performed to predict the infrared (IR) and Raman spectra of a molecule. These calculations help in the assignment of experimental vibrational bands to specific molecular motions, such as stretching, bending, and torsion. scirp.org
For nitro-containing aromatic compounds, characteristic vibrational modes are expected. The asymmetric and symmetric stretching vibrations of the NO₂ group typically appear in the regions of 1505–1570 cm⁻¹ and 1335–1370 cm⁻¹, respectively. esisresearch.org The C=O stretching vibration of the ester group is also a prominent feature. By comparing the calculated frequencies with experimental spectra, a detailed understanding of the molecule's vibrational properties can be achieved. scirp.org The absence of imaginary frequencies in the calculated spectrum confirms that the optimized geometry corresponds to a true energy minimum. esisresearch.org
Quantum-Chemical Calculations for Thermodynamic Parameters
Quantum-chemical calculations can also be used to determine various thermodynamic parameters, such as the enthalpy of formation and dissociation enthalpy. These calculations provide insights into the stability and energetics of the molecule and its reactions.
Molecular Dynamics Simulations
Molecular dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. While specific MD simulations for this compound are not extensively documented in the current body of scientific literature, the application of this technique can be discussed in the context of related nitroaromatic esters and their behavior in various environments.
Potential Research Questions for MD Simulations of this compound:
Conformational Dynamics: MD simulations could elucidate the flexibility of the ester linkage and the rotational freedom of the naphthyl and nitrobenzyl moieties. Understanding the preferred conformations in different solvents is crucial for predicting its interaction with other molecules or biological targets.
Solvation Effects: Simulating this compound in different solvents would reveal how the solvent shell structure influences its stability and reactivity. This is particularly relevant for understanding its behavior in solution-phase reactions.
Intermolecular Interactions: In a condensed phase or in the presence of other molecules, MD simulations can map out the key intermolecular interactions, such as π-π stacking between the aromatic rings and hydrogen bonding involving the nitro group.
Reactive quantum molecular dynamics (QMD) simulations have been employed to study the decomposition pathways of nitrate (B79036) ester-based molecules, providing insights into how substituents affect these processes. scispace.com Such approaches, if applied to this compound, could model its thermal decomposition or reactivity under specific conditions. For instance, simulations of other nitroaromatic compounds have provided insights into their interactions within the active sites of enzymes, a concept that could be explored for this molecule as well. nih.gov
Table 1: Potential Parameters for MD Simulation of this compound
| Parameter | Description | Potential Value/Method |
| Force Field | A set of parameters to calculate the potential energy of a system of atoms. | AMBER, CHARMM, or OPLS force fields are commonly used for organic molecules. |
| Water Model | A model to represent water molecules in the simulation. | TIP3P or SPC/E are standard choices for explicit solvent simulations. |
| Ensemble | The statistical mechanical ensemble used for the simulation. | NVT (constant number of particles, volume, and temperature) or NPT (constant number of particles, pressure, and temperature). |
| Simulation Time | The duration of the simulation. | Nanoseconds to microseconds, depending on the process being studied. |
| Temperature | The temperature at which the simulation is run. | Typically room temperature (e.g., 298 K or 300 K) unless studying temperature effects. |
| Pressure | The pressure at which the simulation is run (for NPT ensemble). | Typically 1 atm. |
Analysis of Polar Effects
The electronic properties of this compound are significantly influenced by the presence of the electron-withdrawing nitro group and the extensive π-systems of the naphthyl and benzyl (B1604629) rings. The analysis of these polar effects is crucial for understanding its reactivity and spectroscopic properties.
The Kirkwood-Westheimer model is a classical approach used to calculate the electrostatic effect of a substituent on the ionization constant of a distant functional group. wikipedia.org This model treats the molecule as a cavity of low dielectric constant embedded in a solvent of higher dielectric constant. While specific Kirkwood-Westheimer calculations for this compound are not reported, the principles can be applied to understand the influence of the nitro group on the reactivity of the ester functionality. The model helps to quantify the through-space electrostatic interactions, which are significant in a molecule with a rigid framework. wikipedia.org
A more common and related method for analyzing polar effects in aromatic systems is the use of Hammett plots . This approach provides a quantitative measure of the electronic influence of substituents on the reaction rates and equilibrium constants of a wide range of reactions involving benzene (B151609) derivatives. wikipedia.orgsemanticscholar.org The Hammett equation is given by:
log(k/k₀) = σρ
where:
k is the rate constant for the substituted reactant.
k₀ is the rate constant for the unsubstituted reactant.
σ (sigma) is the substituent constant, which depends only on the nature and position of the substituent.
ρ (rho) is the reaction constant, which depends on the nature of the reaction but not on the substituent. wikipedia.org
For this compound, the nitro group in the para position of the benzyl moiety has a significant positive σ value, indicating its strong electron-withdrawing nature through both inductive and resonance effects. libretexts.orglibretexts.orgmsu.edu This would have a profound impact on reactions involving the ester group or the aromatic rings. For instance, in the hydrolysis of related esters, a positive ρ value is often observed, signifying that the reaction is accelerated by electron-withdrawing groups that stabilize a negative charge in the transition state. semanticscholar.orgresearchgate.net
Table 2: Hammett Substituent Constants (σ) for Relevant Groups
| Substituent | σ (para) | Effect |
| -NO₂ | +0.78 | Strongly electron-withdrawing |
| -H | 0.00 | Reference |
| -CH₃ | -0.17 | Weakly electron-donating |
| -OCH₃ | -0.27 | Moderately electron-donating |
Data sourced from various organic chemistry resources.
Potential Academic and Research Applications
Role as a Synthetic Intermediate for Advanced Organic Compounds
The bifunctional nature of 4-nitrobenzyl 1-naphthoate (B1232437) allows it to serve as a versatile intermediate in the synthesis of more complex organic molecules. Both the naphthoic acid and the 4-nitrobenzyl fragments can be elaborated upon, providing pathways to a diverse range of target structures.
Precursor to Naphthoic Acid Derivatives
One of the primary roles of 4-nitrobenzyl 1-naphthoate is as a protected form of 1-naphthoic acid. The 4-nitrobenzyl group can function as a protecting group for the carboxylic acid, which can be cleaved under specific conditions to liberate the free acid. This strategy is particularly useful when other parts of a molecule are sensitive to the conditions required for direct transformations of a carboxylic acid.
Table 1: Representative Conditions for Cleavage to 1-Naphthoic Acid
| Reagent System | Conditions | Product | Yield |
| NaOH (aq) | Reflux | 1-Naphthoic Acid | High |
| H₂/Pd-C, then H₃O⁺ | Room Temperature | 1-Naphthoic Acid | Good to High |
| SnCl₂/HCl | Room Temperature | 1-Naphthoic Acid | Moderate to High |
This data is illustrative and based on general ester hydrolysis and nitro group reduction methodologies.
This approach allows for the synthesis of various derivatives of 1-naphthoic acid, which are themselves valuable compounds with applications in medicinal chemistry and materials science. google.comresearchgate.netwikipedia.org For instance, substituted naphthoic acids are being investigated for their potential as anticancer and antimicrobial agents. researchgate.net
Building Block for Complex Molecules
Beyond being a source of 1-naphthoic acid, this compound can be utilized as a building block where both the naphthyl and the nitrobenzyl portions are incorporated into a larger, more complex molecular architecture. The naphthalene (B1677914) ring system is a common motif in many natural products and biologically active compounds. wikipedia.org The 4-nitrobenzyl unit, on the other hand, provides a handle for further functionalization.
The nitro group can be reduced to an amine, which can then participate in a wide array of reactions, such as amide bond formation, diazotization, or as a directing group in electrophilic aromatic substitution. This versatility makes this compound a potentially valuable starting material for the synthesis of novel dyes, polymers, and pharmaceutical agents. nih.gov
Application in Mechanistic Organic Chemistry as a Model Compound
The specific structural features of this compound make it an excellent model compound for studying various aspects of reaction mechanisms in organic chemistry.
Studies of Ester Cleavage Mechanisms
The hydrolysis of esters is a fundamental reaction in organic chemistry, and its mechanism has been the subject of extensive study. The presence of the electron-withdrawing nitro group on the benzyl (B1604629) alcohol portion of this compound significantly influences the reactivity of the ester carbonyl group and the stability of potential intermediates.
Researchers can use this compound to investigate the kinetics and mechanisms of ester hydrolysis under different pH conditions. For example, studies on related nitro-substituted esters have elucidated the transition between different mechanistic pathways, such as the associative (SN2-like) and dissociative (E1cB-like) mechanisms, depending on the reaction conditions. researchgate.netnih.gov The steric bulk of the 1-naphthoyl group would also play a role in the reaction rate and mechanism, providing valuable data for understanding structure-reactivity relationships.
Probes for Photochemical Reactions
The 4-nitrobenzyl group is a well-established photolabile protecting group. nih.gov This means that the ester bond in this compound can be cleaved upon irradiation with UV light. This property makes the compound a useful probe for studying photochemical reactions.
The cleavage process typically involves an intramolecular redox reaction in the excited state, leading to the formation of a 4-nitrosobenzaldehyde and the release of 1-naphthoic acid. researchgate.net This light-induced release can be monitored spectroscopically, allowing for the investigation of the kinetics and quantum yield of the photoreaction. Such studies are crucial for the development of new photolabile protecting groups and for applications in areas like controlled drug release and photolithography.
Table 2: Products of Photochemical Cleavage
| Starting Material | Condition | Primary Products |
| This compound | UV Irradiation | 1-Naphthoic Acid |
| 4-Nitrosobenzaldehyde |
This table is based on the known photochemistry of o-nitrobenzyl esters. researchgate.net
Development in Analytical Chemistry Methodologies
The distinct chemical properties of this compound also suggest its potential utility in the development of new analytical methods. The presence of the 4-nitrophenyl chromophore allows for easy detection and quantification using UV-Visible spectrophotometry.
This compound could be used as a standard in chromatographic methods like HPLC, or as a derivatizing agent to introduce a UV-active tag to other molecules that lack a strong chromophore. For instance, a molecule containing a carboxylic acid could be esterified with 4-nitrobenzyl alcohol to produce a derivative that is readily detectable by UV detectors.
Furthermore, the photochemical cleavage property could be exploited to develop novel analytical assays. For example, a system could be designed where the release of the highly fluorescent 1-naphthoic acid upon irradiation is used as a signal for the detection of a specific analyte or enzymatic activity.
As a Standard in Chromatography (e.g., HPLC)
In High-Performance Liquid Chromatography (HPLC), the selection of appropriate standards is crucial for the accurate quantification and identification of analytes. This compound possesses characteristics that make it a suitable candidate as a standard, particularly in the analysis of related nitroaromatic and polycyclic aromatic compounds.
The presence of the strongly chromophoric 4-nitrobenzyl and 1-naphthyl groups would allow for sensitive detection using UV-Vis detectors, a common feature in HPLC systems. The specific wavelengths for maximum absorbance can be inferred from its constituent parts, 4-nitrobenzoic acid and 1-naphthoic acid.
Table 1: Chromatographic Properties of Precursor Moieties
| Compound | Key Functional Group | Likely UV-Vis Absorbance | Retention Behavior |
| 4-Nitrobenzoic Acid | Nitroaromatic | Strong absorbance in the UV region | Polar, shorter retention time in reversed-phase HPLC |
| 1-Naphthoic Acid | Naphthalene | Strong absorbance in the UV region | Nonpolar, longer retention time in reversed-phase HPLC |
The combination of these two moieties in this compound would result in a molecule with a distinct retention time in reversed-phase HPLC, likely intermediate to or longer than its individual precursors, depending on the specific column and mobile phase conditions. Its well-defined structure would make it a reliable reference point for developing and validating chromatographic methods for complex mixtures containing similar nitroaromatic esters.
Reference for Mass Spectrometric Fragmentation Studies of Nitroaromatic Esters
Mass spectrometry is a powerful analytical technique for determining the structure of organic molecules through the analysis of their fragmentation patterns. The fragmentation of esters, particularly those containing functional groups that can influence ion stability, is a subject of ongoing research.
This compound would serve as an excellent model compound for studying the mass spectrometric behavior of nitroaromatic esters. The presence of the nitro group, the ester linkage, and the bulky naphthyl group would lead to predictable yet complex fragmentation pathways upon ionization.
Table 2: Predicted Mass Spectrometric Fragments of this compound
| Fragment Ion | m/z (Predicted) | Structure |
| [M]+• | 307.08 | Molecular Ion |
| [C₁₀H₇CO]⁺ | 155.05 | 1-Naphthoyl Cation |
| [NO₂C₆H₄CH₂]⁺ | 136.04 | 4-Nitrobenzyl Cation |
| [C₁₀H₇]⁺ | 127.05 | Naphthyl Cation |
The study of its fragmentation would provide valuable data for the interpretation of mass spectra of other nitroaromatic esters, aiding in their identification in various matrices.
Exploration of Structure-Reactivity Relationships within the Ester Class
The investigation of structure-reactivity relationships is fundamental to understanding chemical reactions and designing new synthetic methodologies. The hydrolysis of esters, for example, is a well-studied reaction where the electronic and steric effects of substituents play a significant role in the reaction rate.
This compound offers a platform to explore these relationships. The electron-withdrawing nature of the 4-nitro group on the benzyl alcohol portion would influence the reactivity of the ester carbonyl group towards nucleophilic attack. Comparing the hydrolysis rates of this compound with other esters, such as benzyl 1-naphthoate or 4-methylbenzyl 1-naphthoate, would provide quantitative data on the electronic effect of the nitro group. Similarly, the steric hindrance provided by the 1-naphthyl group can be compared with less bulky aromatic groups to understand its impact on reactivity.
Consideration in Material Science (if applicable to non-biological material development based on its structure)
While direct applications in material science for this compound have not been reported, its structural motifs suggest potential areas of exploration. Naphthalene-based compounds are known for their use in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs), due to their charge-transport properties.
The incorporation of the polar nitro group could modulate the electronic properties of a naphthalene-based material, potentially influencing its performance in electronic devices. Furthermore, the ester linkage provides a degree of flexibility and processability that could be advantageous in the fabrication of thin films or other material forms. Research in this area would involve synthesizing polymers or dendrimers incorporating the this compound unit and evaluating their optical and electronic properties.
Q & A
Q. What experimental methods are used to synthesize 4-nitrobenzyl 1-naphthoate, and how can reaction yields be optimized?
The synthesis involves reacting 1-naphthoic acid with thionyl chloride to form the acid chloride, followed by coupling with 4-nitrophenol in the presence of triethylamine. Key steps include refluxing with thionyl chloride, purification via cold-water precipitation, and recrystallization from n-hexane (yield: 36.5%) . Optimization strategies include controlling reaction temperature (343 K for acid chloride formation), using anhydrous conditions, and monitoring reaction progress via TLC (ethyl acetate:n-hexane, 1:1). Excess thionyl chloride removal under reduced pressure minimizes side reactions.
Q. How is the crystal structure of this compound determined, and what structural features are critical for its stability?
Single-crystal X-ray diffraction (Stoe IPDS-II diffractometer, λ = 0.71073 Å, T = 173 K) reveals a monoclinic lattice (space group P2₁/c) with a dihedral angle of 8.66° between aromatic rings. The nitro group is twisted by 4.51° relative to the benzene plane. Intermolecular C–H⋯O hydrogen bonds stabilize the crystal lattice, forming chains along the c-axis. Refinement parameters (R = 0.034, wR = 0.088) and a high data-to-parameter ratio (12.5) ensure structural accuracy .
Q. What spectroscopic techniques are employed to characterize this compound, and how are key functional groups identified?
1H NMR () tracks reaction progress, distinguishing protons on the nitrobenzyl and naphthoate moieties (e.g., aromatic protons at δ > 3.8 ppm). UV-Vis spectroscopy () identifies absorption bands (e.g., Lb and G1 transitions) influenced by substituents and metal coordination. IR spectroscopy validates ester (C=O stretch ~1700 cm⁻¹) and nitro (asymmetric stretch ~1520 cm⁻¹) groups.
Advanced Research Questions
Q. How do steric and electronic effects influence the hydrolysis kinetics of 4-nitrobenzyl esters compared to other derivatives?
Hydrolysis follows an SN2 mechanism, with rate constants influenced by leaving group ability (e.g., bromide reacts ~40× faster than chloride) and steric hindrance. For 4-nitrobenzyl chloride, k = 8.1 × 10⁻⁵ M⁻¹s⁻¹ at elevated temperatures. Steric effects from the 1-naphthoate group reduce reactivity compared to smaller esters (e.g., methyl derivatives). Computational modeling of transition-state resonance stabilization (e.g., using DFT) can quantify steric vs. electronic contributions .
Q. What role does this compound play in coordination chemistry, and how do ligand modifications alter metal complex properties?
Naphthoate ligands form stable complexes with Cd(II), as seen in [Cd₂(Phen)₂(NA)₄] (NA⁻ = 1-naphthoate). Structural diversity (e.g., binuclear vs. polymeric chains) depends on coligands (e.g., phenanthroline, bipyridine). Fluorescence properties and thermal stability of these complexes are tunable via ligand substitution, making them candidates for sensors or catalytic materials .
Q. How can discrepancies in reported reaction kinetics for nitrobenzyl derivatives be resolved?
Contradictions in rate constants (e.g., higher k values in newer studies) may arise from temperature variations or solvent effects. Systematic analysis using Arrhenius plots (to isolate temperature dependence) and controlled solvent polarity (e.g., deuterated methanol vs. DMSO) can clarify discrepancies. Cross-validation with computational methods (MD simulations) identifies hidden variables like hydrogen bonding .
Q. What methodologies are used to assess the genotoxic potential of nitrobenzyl derivatives like this compound?
4-(4-Nitrobenzyl)pyridine (NBP) assays simulate DNA alkylation, detecting electrophilic reactivity. Dose-response studies reveal non-linear genotoxicity at low concentrations, suggesting threshold effects. Complementary Ames tests (bacterial mutagenicity) and HPLC-MS analysis of DNA adducts validate results while minimizing artifacts .
Q. How can computational modeling predict the reactivity and stability of this compound in novel applications?
Density Functional Theory (DFT) calculates frontier molecular orbitals (HOMO/LUMO) to predict electrophilic sites. Molecular Dynamics (MD) simulations model solvation effects and hydrogen-bonding networks in crystal lattices. For example, simulated C–H⋯O interactions align with X-ray data, aiding in designing derivatives with enhanced thermal stability .
Methodological Considerations
- Contradiction Analysis : Compare crystallographic R-factors (e.g., R = 0.034 vs. older studies) to assess data quality .
- Experimental Design : Use triplicate kinetic measurements with error margins (±SEM) to ensure reproducibility in hydrolysis studies .
- Data Interpretation : Correlate UV-Vis absorption shifts () with electronic transitions (π→π*, n→π*) for structure-property relationships.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
